
Benzyl trihydrogen diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl trihydrogen diphosphate is an organic compound with the molecular formula C7H10O7P2 It is a derivative of diphosphoric acid, where a benzyl group is attached to one of the phosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl trihydrogen diphosphate typically involves the reaction of benzyl alcohol with phosphoric acid derivatives. One common method is the reaction of benzyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base, followed by hydrolysis to yield this compound . Another approach involves the use of benzyl chloride and sodium dihydrogen phosphate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl trihydrogen diphosphate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: Reduction of the phosphate groups can lead to the formation of phosphite derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl phosphite derivatives.
Substitution: Various substituted benzyl phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl trihydrogen diphosphate has several applications in scientific research:
Biology: It can be used in studies involving phosphate metabolism and enzyme interactions.
Mécanisme D'action
The mechanism of action of benzyl trihydrogen diphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphate donor or acceptor in biochemical reactions, influencing various metabolic pathways . Its ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentyl trihydrogen diphosphate
- Propyl trihydrogen diphosphate
- Cytidine-5’-diphosphate
Uniqueness
Benzyl trihydrogen diphosphate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to other trihydrogen diphosphates.
Propriétés
Formule moléculaire |
C7H10O7P2 |
|---|---|
Poids moléculaire |
268.10 g/mol |
Nom IUPAC |
benzyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C7H10O7P2/c8-15(9,10)14-16(11,12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)(H2,8,9,10) |
Clé InChI |
GWAOFSOXGNJTAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



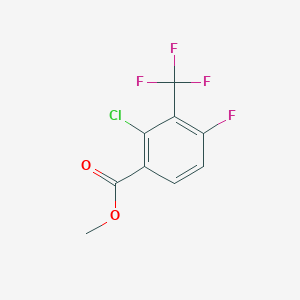

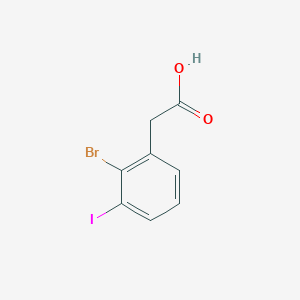
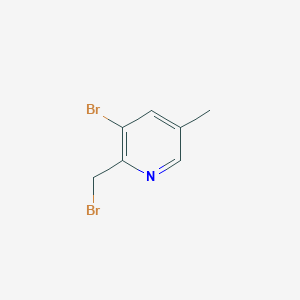
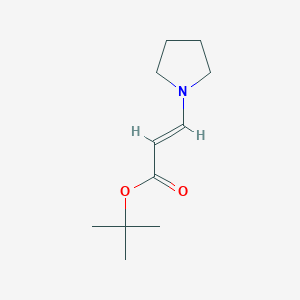
![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
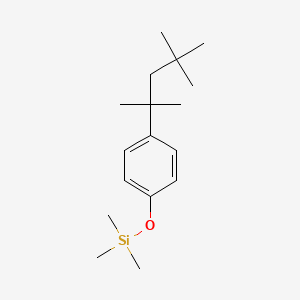


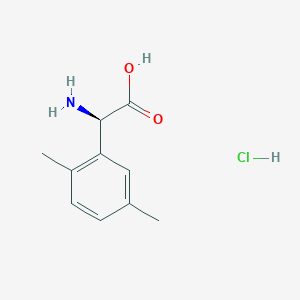
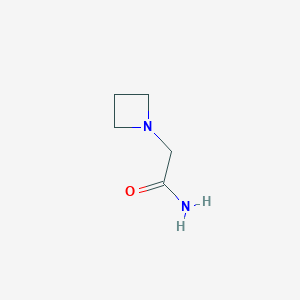
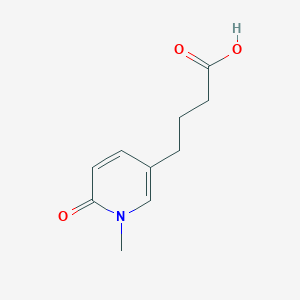
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)
